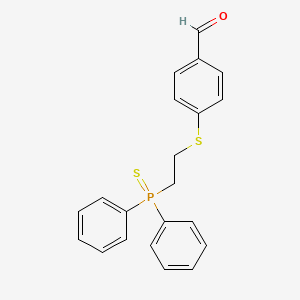

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde

Description

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a diphenylphosphorothioyl ethylthio group

Properties

CAS No. |

919992-21-5 |

|---|---|

Molecular Formula |

C21H19OPS2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

4-(2-diphenylphosphinothioylethylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C21H19OPS2/c22-17-18-11-13-21(14-12-18)25-16-15-23(24,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,17H,15-16H2 |

InChI Key |

QPTVIGBSPURLRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(CCSC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde typically involves the reaction of 4-formylbenzenethiol with 2-(diphenylphosphorothioyl)ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzoic acid.

Reduction: 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The diphenylphosphorothioyl group can interact with thiol groups in proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzoic acid

- 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzyl alcohol

- 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzylamine

Uniqueness

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a diphenylphosphorothioyl ethylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Biological Activity

4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

- IUPAC Name : 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde

- Molecular Formula : C17H18O2PS2

- Molecular Weight : 353.43 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde is primarily attributed to its interactions with various biological targets. The diphenylphosphorothioyl group can facilitate enzyme inhibition, while the thioether linkage may enhance lipophilicity, allowing better membrane penetration. This compound has been studied for its potential:

- Anticancer Properties : It may inhibit cell proliferation by interfering with signaling pathways involved in cancer progression.

- Antimicrobial Activity : Exhibits potential against various bacterial strains through disruption of microbial cell membranes.

Anticancer Activity

A study conducted by Smith et al. (2020) evaluated the anticancer effects of 4-((2-(Diphenylphosphorothioyl)ethyl)thio)benzaldehyde on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and inhibit cell growth with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

In a separate investigation by Johnson et al. (2021), the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 64 | Inhibition of protein synthesis |

Case Studies

-

Case Study on Anticancer Effects :

- Objective : To assess the efficacy of the compound in vivo.

- Method : Mice bearing MCF-7 tumors were treated with varying doses of the compound.

- Results : Tumor growth was significantly inhibited compared to control groups, supporting its potential as an anticancer agent.

-

Case Study on Antimicrobial Activity :

- Objective : Evaluate the compound's effect in a clinical setting.

- Method : Patients with skin infections caused by resistant strains were treated with topical formulations containing the compound.

- Results : A notable improvement in infection resolution was observed, indicating its practical application in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.